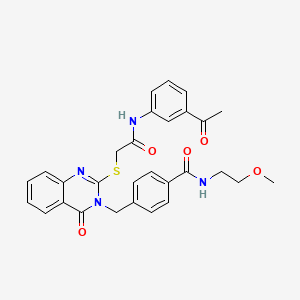
N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophen ring, which is a five-membered ring with one sulfur atom. The presence of these rings suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the functional groups present. For example, the sulfanylidene group might be reactive towards electrophiles, while the amide group could participate in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like the amide could make this compound soluble in polar solvents . Its melting and boiling points would depend on factors like the size of the molecule and the types of intermolecular forces present.Wissenschaftliche Forschungsanwendungen
Antitumor and Antibacterial Agents
Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which are structurally related to the compound , has shown potential as inhibitors of thymidylate synthase (TS). These compounds are explored for their antitumor and antibacterial properties, with some analogues demonstrating more potent activity against human TS than existing drugs like PDDF and ZD1694. This suggests potential applications in developing new therapeutic agents for cancer treatment and bacterial infections (Gangjee et al., 1996).
Cytotoxic Activity
The synthesis and study of 4-thiopyrimidine derivatives have been conducted, revealing insights into their structure-activity relationships. These compounds have shown varying degrees of cytotoxicity against different cancer cell lines, indicating their potential use in cancer research and therapy. The presence of specific substituents can significantly influence their cytotoxic activity, highlighting the importance of structural modifications in designing effective anticancer drugs (Stolarczyk et al., 2018).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from benzodifuranyl and thiazolopyrimidines have been synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. Some of these compounds showed high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac. This indicates their potential application in developing new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).
Supramolecular Aggregation and Conformational Studies
Research on thiazolo[3, 2-a]pyrimidines has provided insights into their structural modifications leading to changes in supramolecular aggregation. These studies are crucial for understanding the conformational features of such compounds, which can have implications in material science, particularly in the design of molecular materials with specific properties (Nagarajaiah et al., 2014).
Antimicrobial Activity
Synthesis and evaluation of new pyridothienopyrimidines and pyridothienotriazines have demonstrated antimicrobial activities. These findings suggest the potential use of such compounds in developing new antimicrobial agents to combat resistant bacterial strains (Abdel-rahman et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied as a potential drug. Alternatively, if it has interesting optical or electronic properties, it could be investigated for use in materials science .
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-10-6-7-11(2)13(9-10)20-17(22)15-12(3)19-18(23)21-16(15)14-5-4-8-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYZEBKBGVGDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

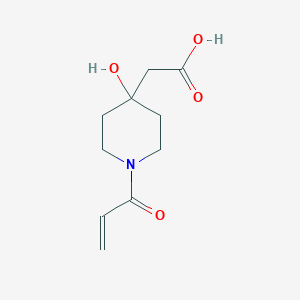
![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)
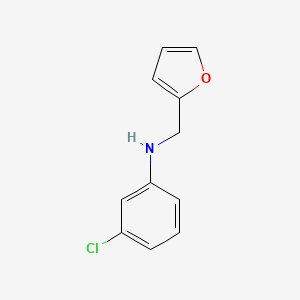

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide](/img/structure/B2915924.png)
![(E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2915925.png)
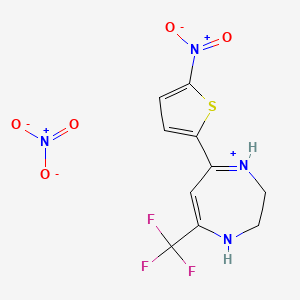
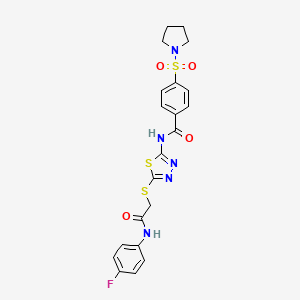
![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)
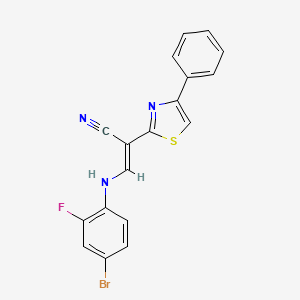
![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)
![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)
